molecular formula C16H14ClNO B5911476 (E)-3-anilino-1-(4-chlorophenyl)but-2-en-1-one

(E)-3-anilino-1-(4-chlorophenyl)but-2-en-1-one

Cat. No.: B5911476
M. Wt: 271.74 g/mol
InChI Key: LAQDMCUFYQFRQI-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-anilino-1-(4-chlorophenyl)but-2-en-1-one is a chalcone derivative, a class of organic compounds known for their diverse biological activities and applications in various fields. Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-anilino-1-(4-chlorophenyl)but-2-en-1-one typically involves the Claisen–Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base. For this compound, the reaction involves 4-chlorobenzaldehyde and aniline in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of chalcones, including this compound, follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(E)-3-anilino-1-(4-chlorophenyl)but-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include epoxides, reduced chalcones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(E)-3-anilino-1-(4-chlorophenyl)but-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-3-anilino-1-(4-chlorophenyl)but-2-en-1-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(3-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one
  • (E)-3-(3-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one

Uniqueness

(E)-3-anilino-1-(4-chlorophenyl)but-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(E)-3-anilino-1-(4-chlorophenyl)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO/c1-12(18-15-5-3-2-4-6-15)11-16(19)13-7-9-14(17)10-8-13/h2-11,18H,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQDMCUFYQFRQI-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CC=C(C=C1)Cl)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C1=CC=C(C=C1)Cl)/NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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